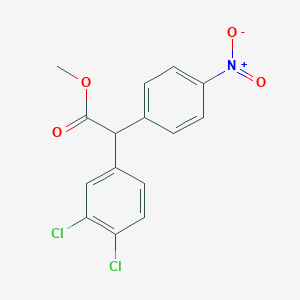

Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate

CAS No.:

Cat. No.: VC16223518

Molecular Formula: C15H11Cl2NO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11Cl2NO4 |

|---|---|

| Molecular Weight | 340.2 g/mol |

| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3 |

| Standard InChI Key | XNGDZHDGPNNFIU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate is C₁₅H₁₁Cl₂NO₄, with a molecular weight of 356.16 g/mol. The compound features a methyl ester group linked to an acetamide backbone, which is substituted at the α-position with two distinct aromatic rings:

-

A 4-nitrophenyl group (–C₆H₄NO₂) at the para position, introducing strong electron-withdrawing effects.

-

A 3,4-dichlorophenyl group (–C₆H₃Cl₂) at the meta and para positions, enhancing lipophilicity and steric bulk.

Table 1: Comparative Physicochemical Data for Structural Analogs

*Estimated using computational tools (e.g., ChemAxon).

The nitro group (–NO₂) and chlorine atoms significantly influence the compound’s electronic profile. The nitro group’s strong electron-withdrawing nature reduces electron density at the acetamide carbonyl, potentially altering reactivity in nucleophilic acyl substitution reactions . The dichlorophenyl group enhances lipophilicity (LogP ≈ 4.2), suggesting moderate membrane permeability, which is critical for bioavailability in drug design .

Synthetic Methodologies

Esterification and Acylation Strategies

The synthesis of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate likely involves a multi-step protocol:

-

Friedel-Crafts Acylation: Introduction of the acetyl group to 3,4-dichlorobenzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

-

Nitration: Electrophilic aromatic substitution to install the nitro group at the para position of the phenyl ring .

-

Esterification: Reaction of the resulting acetic acid derivative with methanol under acidic conditions to form the methyl ester .

Key Reaction Steps:

-

Acylation:

-

Nitration:

-

Esterification:

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions, as demonstrated in tetrahydroquinazoline syntheses , could offer alternative routes. For example, Suzuki-Miyaura coupling might integrate pre-functionalized aryl boronic acids to assemble the biphenyl acetamide core.

While experimental NMR data for the target compound are unavailable, analogs provide reference benchmarks:

-

¹H NMR: Expected signals include a singlet for the methyl ester (δ ~3.7 ppm) and aromatic protons split by nitro and chloro substituents (δ ~7.5–8.2 ppm) .

-

¹³C NMR: Carbonyl resonance (δ ~170 ppm), aromatic carbons (δ ~120–140 ppm), and methyl ester (δ ~52 ppm) .

-

HRMS: A molecular ion peak at m/z 356.03 (calculated for C₁₅H₁₁Cl₂NO₄⁺) .

Applications in Materials Science

The compound’s aromatic nitro and chloro groups make it a candidate for:

-

Polymer Additives: As a flame retardant due to chlorine content .

-

Liquid Crystals: Nitro groups improve polarizability, aiding mesophase stability .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields .

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays.

-

QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using datasets from .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume